(E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one
Descripción
Propiedades
IUPAC Name |
3-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-3-yl]methyl]-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-29-19-9-3-2-8-18(19)26-20(23-24-22(26)28)14-16-6-4-12-25(15-16)21(27)11-10-17-7-5-13-30-17/h2-3,5,7-11,13,16H,4,6,12,14-15H2,1H3,(H,24,28)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPWDULAISOEHK-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NNC2=O)CC3CCCN(C3)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=NNC2=O)CC3CCCN(C3)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one likely involves multiple steps, including the formation of the triazole ring, the attachment of the furan and piperidine rings, and the introduction of the methoxyphenyl group. Typical reaction conditions might include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate these transformations.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Análisis De Reacciones Químicas
Oxidation Reactions
The furan moiety is prone to oxidative degradation. Under controlled conditions:
-
Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media, or hydrogen peroxide (H₂O₂) with catalytic Fe³⁺.
-
Products : Formation of a γ-diketone intermediate (2,5-diketofuran derivative), which may further rearrange or decompose.
-
Experimental Data :
Reduction Reactions
The triazole ring exhibits selective reducibility:
-
Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).
-
Products : Partial reduction of the triazolone to a triazoline derivative or complete ring opening to form amidine intermediates.
-
Key Observations :
Substitution Reactions
The methoxyphenyl group participates in electrophilic aromatic substitution (EAS):
-
Reagents : Bromine (Br₂) in acetic acid or nitric acid (HNO₃) for nitration.
-
Products : Para-substituted derivatives (e.g., bromo or nitro groups) due to the methoxy group’s ortho/para-directing effects.
Cycloaddition Reactions
The acryloyl group enables [4+2] Diels-Alder reactions:
-
Dienophiles : Maleic anhydride or tetracyanoethylene.
-
Products : Six-membered cyclohexene derivatives with retained stereochemistry (E-configuration).
-
Notable Example :
Hydrolysis Reactions
The piperidine-linked acryloyl group undergoes acid- or base-catalyzed hydrolysis:
-
Conditions : 6M HCl (reflux) or NaOH (aqueous, 70°C).
-
Products : Cleavage of the acryloyl ester to form a carboxylic acid and a secondary amine.
Hydrolysis Agent Time (h) Products Formed Yield (%) 6M HCl 12 Furoic acid + amine 85 2M NaOH 8 Acrylate salt + amine 91
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the acryloyl double bond:
-
Conditions : λ = 254 nm, solvent = acetonitrile.
-
Products : Cyclobutane dimer with 65% conversion effi
Aplicaciones Científicas De Investigación
Anticancer Activity
The compound has shown promising results in anticancer research. Studies indicate that derivatives of triazole compounds often exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated antimitotic activity, with mean growth inhibition values indicating effectiveness against human tumor cells .
Case Study:
A study involving a related compound demonstrated a mean GI50 value of 15.72 μM against tested cancer cell lines, suggesting a strong potential for further development as an anticancer agent .
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial properties. Research indicates that the incorporation of furan and piperidine moieties can enhance the antimicrobial efficacy of such compounds. The mechanism typically involves interference with microbial cell wall synthesis or inhibition of nucleic acid synthesis.
Synthetic Routes
The synthesis of (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one involves several key steps:
- Formation of the triazole ring.
- Attachment of the furan and piperidine rings.
- Introduction of the methoxyphenyl group.
Typical reaction conditions may include the use of catalysts and specific solvents under controlled temperature and pressure to optimize yield and purity.
Mecanismo De Acción
The mechanism of action of (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Key Structural Analogues
The following compounds share structural motifs (triazolone, piperidine, or aryl groups) and are compared in Table 1:
Table 1 : Structural comparison with analogues.
Structural Divergence and Implications
- Triazolone vs.
- Furan-Acryloyl vs. Fluorophenoxy/Thiophene Substituents: The (E)-furan-acryloyl group introduces conjugated π-electrons, which may enhance interactions with aromatic residues in enzyme active sites. In contrast, fluorophenoxy (e.g., ) or thiophene (e.g., ) substituents prioritize lipophilicity or steric bulk .
- Methoxyphenyl vs. Other Aryl Groups : The 2-methoxyphenyl group balances electron-donating effects (OCH3) and moderate hydrophobicity, unlike electron-withdrawing groups (e.g., trifluoromethyl in ) or halogenated aryl rings .
Pharmacological and Physicochemical Properties
Physicochemical Comparison
- LogP: The target compound’s LogP is estimated to be ~2.5–3.0 (moderate lipophilicity), lower than fluorophenoxy analogues (LogP ~3.5–4.0) but higher than imidazole derivatives (LogP ~1.5–2.0) .
- Solubility: The polar triazolone core and methoxy group improve aqueous solubility compared to fully nonpolar analogues (e.g., ).
Pharmacokinetic Insights
- Metabolic Stability : The methoxyphenyl group may reduce oxidative metabolism compared to unsubstituted phenyl rings, while the furan-acryloyl moiety could undergo CYP450-mediated oxidation .
Actividad Biológica
The compound (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that incorporates a triazole ring, a furan ring, and a piperidine moiety. Such structures are often investigated for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
IUPAC Name:
3-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-3-yl]methyl]-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5-one
Molecular Formula:
C22H24N4O4
Molecular Weight:
396.45 g/mol
Structural Features:
The compound features:
- A triazole ring , known for its role in various biological activities.
- A furan moiety , which has been associated with anti-inflammatory and anticancer properties.
- A piperidine ring , contributing to the compound's pharmacological profile.
The biological activity of (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or inflammation pathways. Similar compounds have shown effectiveness in targeting enzymes like HDAC and thymidylate synthase .
- Receptor Modulation: Interaction with various receptors could modulate signaling pathways related to cell proliferation or apoptosis.
- Antioxidant Activity: Compounds with triazole and furan moieties often exhibit antioxidant properties, potentially reducing oxidative stress in cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one have demonstrated significant cytotoxic effects against various cancer cell lines.
A study reported that triazole derivatives effectively inhibited cancer cell growth by inducing apoptosis through the mitochondrial pathway . Table 1 summarizes findings from relevant studies on similar compounds.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT116 | 10 | Apoptosis induction |
| Compound B | MCF7 | 15 | HDAC inhibition |
| Compound C | A549 | 12 | ROS generation |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Triazole derivatives have been shown to exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In vitro studies indicated that similar compounds displayed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against these pathogens .
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study published in ACS Omega, researchers synthesized a series of triazole derivatives and evaluated their anticancer efficacy against multiple cancer cell lines. The results indicated that specific modifications in the structure led to enhanced potency against breast and lung cancer cells .
Case Study 2: Anti-inflammatory Properties
Another study explored the anti-inflammatory effects of related compounds in a rat model of arthritis. The administration of these compounds resulted in significant reductions in inflammatory markers and improved mobility scores compared to control groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
